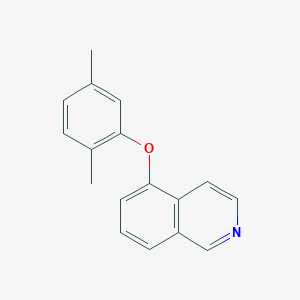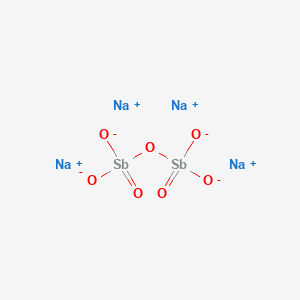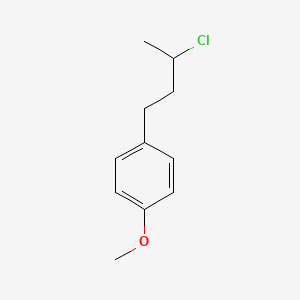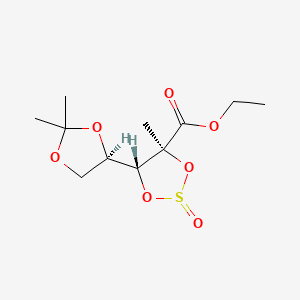
Trichloroethyl b-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloroethyl b-D-glucuronide is a metabolite of trichloroethylene and chloral hydrate. It is known for its role in the metabolism of these compounds and is often studied in the context of toxicology and pharmacokinetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trichloroethyl b-D-glucuronide can be synthesized through the glucuronidation of trichloroethanol. This process involves the reaction of trichloroethanol with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase .
Industrial Production Methods
the synthesis typically involves enzymatic processes that are scaled up for larger production .
Análisis De Reacciones Químicas
Types of Reactions
Trichloroethyl b-D-glucuronide primarily undergoes hydrolysis reactions. It can be hydrolyzed back to trichloroethanol and glucuronic acid by the enzyme β-glucuronidase .
Common Reagents and Conditions
Hydrolysis: β-glucuronidase enzyme, aqueous conditions
Oxidation and Reduction: Not commonly involved in these types of reactions
Major Products
Hydrolysis: Trichloroethanol and glucuronic acid
Aplicaciones Científicas De Investigación
Trichloroethyl b-D-glucuronide is used extensively in toxicological studies to understand the metabolism and excretion of trichloroethylene and chloral hydrate. It serves as a biomarker for exposure to these compounds and helps in studying their pharmacokinetics .
In chemistry , it is used to study glucuronidation processes. In biology and medicine , it helps in understanding the detoxification pathways of harmful substances. In the industry , it is used in research settings to develop safer chemicals and drugs .
Mecanismo De Acción
Trichloroethyl b-D-glucuronide exerts its effects primarily through its role as a metabolite. It is formed in the liver where trichloroethanol is conjugated with glucuronic acid. The enzyme β-glucuronidase can hydrolyze it back to trichloroethanol, which can then exert its effects on the body .
Comparación Con Compuestos Similares
Similar Compounds
Trichloroethanol glucuronide: Similar in structure and function, also a metabolite of trichloroethylene.
Morphine-6-glucuronide: Another glucuronide compound, but derived from morphine and used in pain management.
Uniqueness
Trichloroethyl b-D-glucuronide is unique due to its specific role in the metabolism of trichloroethylene and chloral hydrate. Unlike other glucuronides, it is primarily studied in the context of toxicology and environmental exposure .
Propiedades
IUPAC Name |
3,4,5-trihydroxy-6-(2,2,2-trichloroethoxy)oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl3O7/c9-8(10,11)1-17-7-4(14)2(12)3(13)5(18-7)6(15)16/h2-5,7,12-14H,1H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOASJJGUQMXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871582 |
Source


|
| Record name | 2,2,2-Trichloroethyl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B14116283.png)




![Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14116327.png)
![2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B14116328.png)
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14116337.png)

![TriSodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)({[hydroxy(oxido)sulfanylidene-|E-phosphanyl]oxy})phosphinate](/img/structure/B14116343.png)




